molecular formula C9H4BrCl2N3O2 B11783705 5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11783705
M. Wt: 336.95 g/mol
InChI Key: XIZJQOQBWGXJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with bromine to yield the desired triazole derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and halogen atoms play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-dichlorophenylboronic acid
  • 5-Bromo-2,4-dichloropyrimidine
  • 5-Bromo-2,4-dichlorophenylhydrazine

Uniqueness

Compared to similar compounds, 5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C9H4BrCl2N3O2

Molecular Weight

336.95 g/mol

IUPAC Name

5-bromo-2-(2,4-dichlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H4BrCl2N3O2/c10-8-7(9(16)17)13-15(14-8)6-2-1-4(11)3-5(6)12/h1-3H,(H,16,17)

InChI Key

XIZJQOQBWGXJNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.